Structural Identity Within a Narrowly Defined SMYD Inhibitor Patent Scope
The compound is encompassed by the generic Formula I in US20200048195A1, which covers pyrrolidine carboxamides bearing a pyridine ring as the A variable, an oxolane-containing ether as the B variable, and a 2-oxopyrrolidin-1-yl propyl group as the Z variable [1]. Among the exemplified compounds in this patent, those with the 2-(oxolan-3-yloxy)nicotinamide core demonstrate activity against SMYD3. Unlike broader pyrrolidine carboxamide libraries that may inhibit diverse methyltransferases or unrelated targets, this specific substitution pattern is selected for SMYD protein blockade, narrowing the off-target space relative to unsubstituted or differently substituted pyrrolidine carboxamides [1].
| Evidence Dimension | Target class selectivity (SMYD3/SMYD2 vs. broader methyltransferases) |
|---|---|
| Target Compound Data | Structurally constrained to SMYD-inhibitor pharmacophore (oxolane-ether + nicotinamide + 2-oxopyrrolidine-propyl) |
| Comparator Or Baseline | Generic pyrrolidine carboxamides without defined substitution pattern (e.g., simple N-alkyl pyrrolidine carboxamides) |
| Quantified Difference | Not quantifiable without direct comparative screening; compound belongs to a patent family that explicitly claims SMYD3/2 selectivity, whereas generic analogs are not documented for this target [1]. |
| Conditions | Patent disclosure; no publicly available head-to-head biochemical IC50 data for this exact compound versus nearest neighbors. |
Why This Matters
Procurement for SMYD-targeted research requires compounds that are structurally validated against the intended target class rather than uncharacterized pyrrolidine carboxamides, reducing the risk of investing in inactive or off-target molecules.
- [1] Kuntz, K. W., Munchhof, M. J., Mitchell, L. H., Foley, M. A. C., & Harvey, D. M. (2020). Substituted pyrrolidine carboxamide compounds. U.S. Patent Application Publication No. US20200048195A1. View Source
